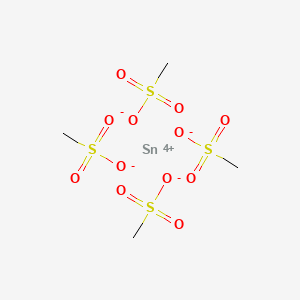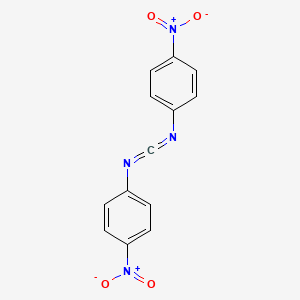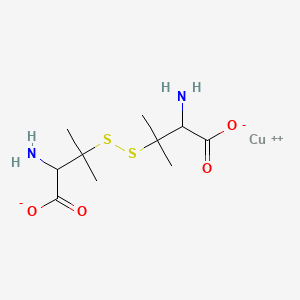
Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt is an organosulfur compound with the molecular formula C24H34O7S2.2H3N. This compound is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various industrial and household applications. It is commonly used in detergents, emulsifiers, and dispersing agents due to its excellent cleaning and foaming properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt typically involves the sulfonation of dodecylbenzene. The process begins with the reaction of dodecylbenzene with sulfur trioxide (SO3) or fuming sulfuric acid (oleum) in a continuous reactor, such as a falling film reactor . This reaction produces dodecylbenzenesulfonic acid, which is then neutralized with ammonia to form the diammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where dodecylbenzene and sulfur trioxide are reacted under controlled conditions. The resulting sulfonic acid is then neutralized with ammonia to produce the diammonium salt. This method ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate salts.
Substitution: Nitrobenzenesulfonic acids and halogenated benzenesulfonic acids.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction solutions due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing it to interact with and disrupt lipid membranes. This property makes it effective in breaking down oils and fats, which is why it is commonly used in cleaning products. Additionally, its ability to form micelles enables it to solubilize hydrophobic compounds in aqueous solutions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecylbenzenesulfonic acid, sodium salt: Similar in structure but uses sodium as the counterion instead of ammonium.
Dodecylbenzenesulfonic acid, ethanolamine salt: Uses ethanolamine as the counterion, providing different solubility and foaming properties.
Uniqueness
Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt is unique due to its specific combination of surfactant properties and the use of diammonium as the counterion. This combination provides distinct solubility, foaming, and cleaning characteristics that are advantageous in various industrial and research applications .
Eigenschaften
CAS-Nummer |
94346-41-5 |
|---|---|
Molekularformel |
C24H34O7S2.2H3N C24H40N2O7S2 |
Molekulargewicht |
532.7 g/mol |
IUPAC-Name |
diazanium;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate |
InChI |
InChI=1S/C24H34O7S2.2H3N/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-14-19-23(33(28,29)30)24(20)31-21-17-12-13-18-22(21)32(25,26)27;;/h12-14,16-19H,2-11,15H2,1H3,(H,25,26,27)(H,28,29,30);2*1H3 |
InChI-Schlüssel |
KIOKXVASDICNIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])OC2=CC=CC=C2S(=O)(=O)[O-].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















